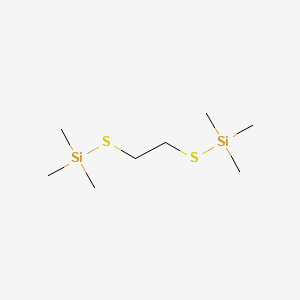

1,2-Ethanedithiobis(trimethylsilane)

Description

Nomenclature and Systematic Designations

The precise identification of a chemical compound is fundamental to scientific communication. 1,2-Ethanedithiobis(trimethylsilane) is known by several names and identifiers, as detailed below.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,2,7,7-tetramethyl-3,6-dithia-2,7-disilaoctane. fishersci.com However, it is also commonly referred to by a variety of synonyms that reflect its structure and composition. These include:

1,2-Bis(trimethylsilylthio)ethane americanchemicalsuppliers.com

Ethylenedithiobis(trimethylsilane) americanchemicalsuppliers.com

S,S'-Bis(trimethylsilyl)-1,2-ethanedithiol americanchemicalsuppliers.com

| Identifier Type | Identifier |

| IUPAC Name | 2,2,7,7-tetramethyl-3,6-dithia-2,7-disilaoctane fishersci.com |

| Common Name | 1,2-Ethanedithiobis(trimethylsilane) |

| CAS Number | 51048-29-4 labnovo.comaaronchem.com |

| Molecular Formula | C8H22S2Si2 aaronchem.com |

| InChI Key | CBRFJNLREFDKBD-UHFFFAOYSA-N |

Organosilicon compounds are defined as chemical compounds containing carbon-silicon bonds. wikipedia.orgchemicalbook.comencyclopedia.pub This class of compounds is vast and includes various subclasses based on the other elements and functional groups present in the molecule. cfsilicones.com 1,2-Ethanedithiobis(trimethylsilane) falls under the subcategory of organosilicon compounds that also contain sulfur, specifically as thioethers (also known as sulfides). chemistrysteps.com The presence of the Si-S-C linkage places it within the family of thiosilanes, which are organosulfur compounds characterized by a silicon-sulfur bond. acs.org

Historical Context and Evolution of Research on Thiosilane Reagents

The journey into the world of organosilicon chemistry began in the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, in 1863. sbfchem.com However, it was the extensive and pioneering work of English chemist Frederic Stanley Kipping in the early 20th century that laid the foundation for the field. wikipedia.orgwikipedia.orgebsco.comencyclopedia.comencyclopedia.comhbzjxc.com Kipping's research, spanning several decades, led to the synthesis of a wide array of organosilicon compounds and the coining of the term "silicone." wikipedia.orgebsco.comencyclopedia.comhbzjxc.com

The development of reagents for introducing sulfur into organic molecules, a process known as thionation, has its own rich history. tandfonline.comresearchgate.net Initially, reagents like phosphorus pentasulfide were used. santiago-lab.com A significant advancement came with the development of Lawesson's reagent in 1956, which became a widely used thionating agent for converting carbonyl groups into thiocarbonyls. santiago-lab.com

The convergence of organosilicon and sulfur chemistry led to the exploration of thiosilanes. These compounds, containing a silicon-sulfur bond, have been recognized as a distinct class of organosulfur compounds. acs.org Research into thiosilanes has revealed their utility as reagents in organic synthesis, for example, as selective masking agents for carbonyl groups. acs.org The synthesis of thiosilanes has been achieved through various methods, including the reaction of chlorosilanes with metal thiolates and the silylation of thiols. acs.org The evolution of this area of research continues to provide new synthetic methodologies and applications for this unique class of compounds.

Significance of Thioether and Trimethylsilyl (B98337) Functional Groups in Chemical Design

The chemical behavior of 1,2-Ethanedithiobis(trimethylsilane) is largely dictated by the properties of its two key functional groups: the thioether and the trimethylsilyl group.

The thioether functional group (R-S-R') is the sulfur analog of an ether. chemeurope.com Thioethers are important in organic synthesis and are known for their characteristic odors. chemeurope.com They can be prepared through methods such as the alkylation of thiols or the addition of a thiol to an alkene. chemeurope.com In terms of reactivity, thioethers can be readily oxidized to sulfoxides and sulfones. chemeurope.com The presence of the thioether linkage in a molecule can influence its physical and chemical properties.

The trimethylsilyl (TMS) group, (CH₃)₃Si-, is a ubiquitous functional group in organic chemistry. wikipedia.orgontosight.ai It is characterized by its chemical inertness and large molecular volume. wikipedia.org A primary application of the TMS group is as a protecting group for alcohols and other reactive functional groups. wikipedia.orgontosight.aiorgosolver.comfiveable.meyoutube.comlibretexts.org By converting a hydroxyl group to a trimethylsilyl ether, its reactivity is temporarily masked, allowing for chemical transformations to be performed on other parts of the molecule. fiveable.melibretexts.org The TMS group can be easily introduced using reagents like trimethylsilyl chloride (TMSCl) and subsequently removed under mild conditions, often using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). fiveable.me The incorporation of TMS groups can also increase the volatility of a compound, making it more amenable to analysis by gas chromatography and mass spectrometry. wikipedia.orgontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(2-trimethylsilylsulfanylethylsulfanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22S2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRFJNLREFDKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)SCCS[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22S2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199054 | |

| Record name | 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51048-29-4 | |

| Record name | 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51048-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051048294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51048-29-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,7,7-tetramethyl-3,6-dithia-2,7-disilaoctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,7,7-TETRAMETHYL-3,6-DITHIA-2,7-DISILAOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHT6NH5F65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Ethanedithiobis Trimethylsilane

Preparative Strategies for 1,2-Ethanedithiobis(trimethylsilane)

The synthesis of 1,2-Ethanedithiobis(trimethylsilane) primarily involves the silylation of 1,2-ethanedithiol (B43112). Various silylating agents and reaction conditions can be employed, each with its own advantages and disadvantages.

Routes Utilizing Relevant Upstream Precursors

The most common and direct route to 1,2-Ethanedithiobis(trimethylsilane) involves the reaction of 1,2-ethanedithiol with a suitable trimethylsilylating agent.

A prevalent method involves the deprotonation of 1,2-ethanedithiol with a strong base to form the dithiolate anion, which then undergoes nucleophilic substitution with chlorotrimethylsilane (B32843). Common bases used for this purpose include sodium hydride or organolithium reagents like n-butyllithium. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the oxidation of the thiol and the reaction of the base with atmospheric moisture.

Alternatively, silylation can be achieved using hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst. This method is often considered milder and can be advantageous when other functional groups sensitive to strong bases are present in the molecule. The reaction with HMDS typically requires elevated temperatures and a catalyst, such as saccharin (B28170) or an ammonium (B1175870) salt, to proceed efficiently.

The general reaction scheme is as follows:

Route 1: Using Chlorotrimethylsilane and a Strong Base

HS-CH₂-CH₂-SH + 2 Base → ⁻S-CH₂-CH₂-S⁻ + 2 Base-H⁺ ⁻S-CH₂-CH₂-S⁻ + 2 (CH₃)₃SiCl → (CH₃)₃Si-S-CH₂-CH₂-S-Si(CH₃)₃ + 2 Cl⁻

Route 2: Using Hexamethyldisilazane (HMDS)

HS-CH₂-CH₂-SH + ((CH₃)₃Si)₂NH → (CH₃)₃Si-S-CH₂-CH₂-S-Si(CH₃)₃ + NH₃

Comparative Analysis of Synthetic Efficiency and Yields

The choice of synthetic route can significantly impact the efficiency and yield of the reaction. The use of strong bases like n-butyllithium followed by quenching with chlorotrimethylsilane is often a high-yielding method. However, it requires strictly anhydrous conditions and careful handling of pyrophoric reagents.

The HMDS route offers a milder alternative, avoiding the use of highly reactive bases. While potentially offering better functional group tolerance, the reaction rates can be slower, and it may require higher temperatures or longer reaction times to achieve comparable yields to the strong base method. The removal of the ammonia (B1221849) byproduct is also a consideration for this method.

| Route | Base/Silylating Agent | Typical Solvent | Temperature (°C) | Reported Yield (%) | Advantages | Disadvantages |

| 1 | n-BuLi / TMSCl | THF | 0 to rt | High | High yield, fast reaction | Requires inert atmosphere, pyrophoric reagent |

| 2 | HMDS / Catalyst | Neat or high-boiling solvent | 80-120 | Moderate to High | Milder conditions, no strong base | Slower reaction, requires catalyst, ammonia byproduct |

Purification Techniques and Characterization of Synthetic Products

Following the synthesis, purification of 1,2-Ethanedithiobis(trimethylsilane) is crucial to remove any unreacted starting materials, byproducts, and residual catalyst. The primary method for purification is fractional distillation under reduced pressure. The relatively high boiling point of the product allows for the separation from lower-boiling impurities.

Characterization of the purified product is essential to confirm its identity and purity. The following spectroscopic techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy of 1,2-Ethanedithiobis(trimethylsilane) will show a characteristic singlet for the protons of the trimethylsilyl (B98337) groups and a singlet or a more complex multiplet for the ethylene (B1197577) bridge protons. The integration of these signals should correspond to the ratio of protons in the molecule (18H for the two TMS groups and 4H for the ethylene bridge).

¹³C NMR spectroscopy will show distinct signals for the methyl carbons of the trimethylsilyl groups and the carbons of the ethylene bridge.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and silyl (B83357) groups. The absence of a prominent S-H stretching band (typically around 2550 cm⁻¹) is a key indicator of a successful reaction.

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Emerging Green Chemistry Approaches in 1,2-Ethanedithiobis(trimethylsilane) Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods for organosilicon compounds, including 1,2-Ethanedithiobis(trimethylsilane). Key areas of focus include the use of greener solvents, solvent-free conditions, and the development of reusable catalysts.

For the synthesis of silylated thiols, research is exploring the use of more environmentally benign solvents to replace traditional volatile organic compounds (VOCs). researchgate.net Solvent-free reaction conditions, where the reactants themselves act as the solvent, are also being investigated to minimize waste. researchgate.net

The development of solid-supported catalysts or catalysts that can be easily recovered and reused is another important aspect of green chemistry. For silylation reactions, silica-supported catalysts have shown promise, offering the potential for easier product purification and catalyst recycling. researchgate.net Furthermore, the use of less hazardous silylating agents is an ongoing area of research.

While specific green chemistry protocols for the industrial-scale synthesis of 1,2-Ethanedithiobis(trimethylsilane) are not yet widely established, the general trends in organosilicon chemistry point towards a future with more sustainable and environmentally friendly production methods.

Chemical Reactivity and Mechanistic Investigations of 1,2 Ethanedithiobis Trimethylsilane

Fundamental Reactivity Patterns of Organosilicon Thioethers

Organosilicon thioethers, characterized by the Si-S-C linkage, exhibit unique reactivity patterns governed by the interplay between the silicon, sulfur, and carbon atoms. These compounds serve as valuable reagents in organic synthesis, primarily due to the specific properties imparted by the silicon-sulfur bond.

The presence of trimethylsilyl (B98337) (TMS) groups bonded to the sulfur atoms in 1,2-Ethanedithiobis(trimethylsilane) is central to its reactivity. The silicon-sulfur (Si-S) bond is inherently weaker and more polarizable than a corresponding sulfur-hydrogen (S-H) or sulfur-carbon (S-C) bond. This increased lability is a key factor in the utility of silylated thioethers.

Several factors contribute to the lability of the Si-S bond:

Bond Energy: The Si-S bond has a lower dissociation energy compared to S-H or S-C bonds, making it more susceptible to cleavage under milder conditions.

Thermodynamic Driving Force: Reactions involving the cleavage of the Si-S bond are often driven by the formation of exceptionally stable silicon-oxygen or silicon-halogen bonds in the byproducts. For instance, the formation of hexamethyldisiloxane (B120664) ((CH₃)₃Si-O-Si(CH₃)₃) is a powerful thermodynamic sink that promotes reactions.

Steric Effects: The bulky trimethylsilyl group can influence the steric environment around the sulfur atom. researchgate.net This can affect the regioselectivity of certain reactions, although in thioacetalization, the primary role is electronic. researchgate.net

Electronic Effects: The silicon atom can stabilize adjacent transition states. The TMS group renders the sulfur atom a "soft" nucleophile, which influences its reactivity profile, favoring reactions with soft electrophiles.

This inherent lability allows for the selective activation of the sulfur nucleophile under specific conditions, such as in the presence of Lewis acids, without the need for a strong base to deprotonate a corresponding dithiol.

The sulfur atoms in organosilicon thioethers are the primary centers of reactivity, predominantly acting as nucleophiles. Sulfur is an excellent nucleophile, often more so than oxygen in equivalent structures, due to its larger size, greater polarizability, and the presence of accessible lone pairs of electrons. nih.govrsc.orgnih.gov

Nucleophilic Pathways: In the context of 1,2-Ethanedithiobis(trimethylsilane), the sulfur atoms initiate reactions by attacking electron-deficient centers. The most significant of these pathways is the attack on a carbonyl carbon. The nucleophilicity of the sulfur is enhanced because it is not encumbered by a proton, unlike in a traditional thiol. The cleavage of the Si-S bond occurs concurrently with or subsequent to the nucleophilic attack, facilitated by an electrophilic species that accepts the silyl (B83357) group.

Electrophilic Pathways: While the dominant character of the sulfur atoms in thioethers is nucleophilic, they can react with strong electrophiles to form sulfonium (B1226848) salts. nih.gov However, for 1,2-Ethanedithiobis(trimethylsilane), the primary and most synthetically useful pathway is overwhelmingly nucleophilic, driven by the lability of the Si-S bond. The reactivity of the resulting thioacetal product, such as umpolung chemistry via deprotonation adjacent to the sulfur atoms, is a feature of the product's sulfur atoms, not the reagent itself. nih.gov

De-O-alkylation Reactions Utilizing 1,2-Ethanedithiobis(trimethylsilane)

Cleavage of Methyl Ethers: Mechanistic Studies

The cleavage of methyl ethers using the 1,2-ethanedithiobis(trimethylsilane) system is believed to proceed via the in situ generation of a more reactive silylating agent, iodotrimethylsilane (B154268) (TMSI). In this proposed mechanism, the Lewis acid catalyst, zinc iodide (ZnI₂), activates the ether oxygen, making the methyl group more susceptible to nucleophilic attack. Simultaneously, the iodide from zinc iodide or the added quaternary ammonium (B1175870) salt reacts with the trimethylsilyl group of 1,2-ethanedithiobis(trimethylsilane) to form TMSI.

The generated TMSI is a potent reagent for ether cleavage. The reaction likely follows an Sₙ2 pathway where the iodide ion attacks the methyl group of the protonated or Lewis acid-activated ether. This results in the formation of an alcohol (after hydrolysis of the resulting silyl ether) and methyl iodide. The role of the dithio-backbone is to serve as a carrier for the trimethylsilyl group and to be part of the regenerative cycle of the active silylating species.

Proposed Mechanistic Steps for Methyl Ether Cleavage:

Activation of Ether: The Lewis acid (ZnI₂) coordinates to the ether oxygen, making it a better leaving group.

Generation of Active Reagent: 1,2-Ethanedithiobis(trimethylsilane) reacts with an iodide source (from ZnI₂ or tetrabutylammonium (B224687) iodide) to form iodotrimethylsilane (TMSI).

Nucleophilic Attack: The iodide from TMSI or the reaction medium performs an Sₙ2 attack on the methyl carbon of the activated ether.

Product Formation: This attack displaces a trimethylsilyl ether (which is subsequently hydrolyzed to the alcohol during workup) and generates methyl iodide as a byproduct.

Cleavage of Benzyl (B1604629) Ethers: Mechanistic Studies

Similar to methyl ethers, the deprotection of benzyl ethers relies on the generation of iodotrimethylsilane (TMSI). Benzyl ethers are common protecting groups in organic synthesis, and their removal often requires specific conditions to avoid affecting other functional groups. scielo.brrsc.org The mechanism for benzyl ether cleavage with the 1,2-ethanedithiobis(trimethylsilane)/ZnI₂/R₄N⁺I⁻ system is analogous to that for methyl ethers, involving activation of the ether oxygen by the Lewis acid followed by Sₙ2 attack.

The benzylic carbon is particularly susceptible to Sₙ2 displacement due to the stability of the transition state. The iodide ion, generated from TMSI, attacks the benzylic carbon, leading to the cleavage of the C-O bond. This process yields the corresponding alcohol (after workup) and benzyl iodide. The reaction proceeds efficiently under mild conditions, which is advantageous for complex molecules with sensitive functionalities.

Synergistic Effects with Lewis Acid Catalysts (e.g., Zinc Iodide) and Quaternary Ammonium Salts

The efficiency of 1,2-ethanedithiobis(trimethylsilane) in de-O-alkylation is significantly enhanced by the presence of both a Lewis acid catalyst and a quaternary ammonium salt.

Lewis Acid Catalysts (Zinc Iodide): Zinc iodide serves a dual purpose. Firstly, as a Lewis acid, it coordinates with the ether oxygen atom. This coordination polarizes the C-O bond, making the alkyl group (methyl or benzyl) a better electrophile and the oxygen a better leaving group. Secondly, it acts as a source of iodide ions, which are crucial for the in situ generation of the active cleaving agent, iodotrimethylsilane. guidechem.com

Quaternary Ammonium Salts (Tetrabutylammonium Iodide): Tetrabutylammonium iodide (TBAI) also plays a multifaceted role. It is an excellent source of nucleophilic iodide ions, supplementing the iodide provided by the Lewis acid and facilitating the formation of TMSI. guidechem.com Furthermore, as a phase-transfer catalyst, TBAI can enhance reaction rates, particularly in biphasic systems or when dealing with substrates of low solubility. guidechem.com Its presence ensures a high concentration of reactive iodide in the organic phase where the reaction occurs, often accelerating dealkylation reactions that would otherwise be very slow. guidechem.com

The combination of these three components—the silylating agent, the Lewis acid, and the quaternary ammonium salt—creates a powerful synergistic system for the efficient and selective cleavage of ethers under mild conditions.

Selectivity Profiles in Multi-functionalized Substrates

A significant advantage of the 1,2-ethanedithiobis(trimethylsilane)-based reagent system is its chemoselectivity, which allows for the deprotection of ethers in the presence of other sensitive functional groups. Research has shown that ester functions remain intact during the de-O-alkylation of methyl and benzyl ethers with this system.

This selectivity is attributed to the reaction conditions being mild enough not to promote the cleavage of the more robust ester linkage. The mechanism, which relies on Lewis acid activation of the ether oxygen and subsequent Sₙ2 attack on the adjacent carbon, is more favorable for ethers than for esters. While very strong reagents like boron tribromide can cleave both ethers and esters, this milder silyl-sulfur system allows for selective deprotection.

The table below summarizes the observed selectivity.

| Substrate Functional Group | Reagent System | Reactivity | Reference |

|---|---|---|---|

| Methyl Ether | 1,2-Ethanedithiobis(trimethylsilane)/ZnI₂/TBAI | Cleaved | researchgate.net |

| Benzyl Ether | 1,2-Ethanedithiobis(trimethylsilane)/ZnI₂/TBAI | Cleaved | researchgate.net |

| Ester | 1,2-Ethanedithiobis(trimethylsilane)/ZnI₂/TBAI | Unaffected | researchgate.net |

Other Proposed Reaction Pathways and Transformations

While primarily investigated for ether cleavage, the reactivity profile of 1,2-ethanedithiobis(trimethylsilane) suggests potential applications in other transformations, particularly those involving nucleophilic attack by a sulfur-silicon species.

Reactions with Epoxides for Acylsilane Generation (as suggested by related compounds)

Acylsilanes are versatile synthetic intermediates due to the unique chemical and physical properties conferred by the silicon atom attached to the carbonyl group. scielo.brrsc.org One plausible, though not yet demonstrated, application for 1,2-ethanedithiobis(trimethylsilane) is in the synthesis of acylsilanes from epoxides. This proposed pathway is based on the known reactivity of related organosilicon and sulfur compounds.

The transformation would likely occur in two stages:

Epoxide Ring-Opening: Epoxides are susceptible to ring-opening by nucleophiles due to their inherent ring strain. libretexts.org The sulfur atom in a silyl thioether can act as a soft nucleophile. In the presence of a Lewis acid activator, one of the sulfur atoms of 1,2-ethanedithiobis(trimethylsilane) could attack one of the epoxide carbons in an Sₙ2 fashion. This would lead to the formation of a β-hydroxy thioether with a trimethylsilyl group positioned on the adjacent carbon atom (an α-silyl alcohol derivative). The regioselectivity of this attack would be influenced by steric and electronic factors on the epoxide ring. libretexts.org

Oxidation to Acylsilane: The resulting α-silyl alcohol intermediate could then be oxidized to the corresponding acylsilane. The oxidation of α-silyl alcohols is a known method for preparing acylsilanes. scielo.br Mild oxidizing agents would be required to prevent cleavage of the fragile carbon-silicon bond.

Potential in Radical Chemistry and Silylation Reactions

Potential in Radical Chemistry:

The silicon-sulfur bond in 1,2-Ethanedithiobis(trimethylsilane) is a potential site for radical reactions. Homolytic cleavage of the Si-S bond, initiated by heat or light, could generate trimethylsilylthiyl radicals (Me₃SiS•). These radicals could then participate in various radical chain processes.

For instance, in the presence of a suitable hydrogen donor, the trimethylsilylthiyl radical could abstract a hydrogen atom to form trimethylsilanethiol. Conversely, it could add to unsaturated systems like alkenes or alkynes, initiating polymerization or cyclization reactions. The reactivity would be analogous to that of other thiyl radicals, which are known to be versatile intermediates in organic synthesis.

Furthermore, the compound could potentially serve as a source of trimethylsilyl radicals (Me₃Si•) under certain conditions, although this would likely require more energetic processes to cleave the silicon-carbon bonds. Trimethylsilyl radicals are known to participate in a variety of transformations, including reductions and hydrosilylations.

Potential in Silylation Reactions:

1,2-Ethanedithiobis(trimethylsilane) possesses two trimethylsilyl groups, making it a potential silylating agent for the protection of functional groups, particularly alcohols and thiols. The mechanism of silylation would likely involve the nucleophilic attack of the hydroxyl or thiol group on the silicon atom, with the concomitant cleavage of the Si-S bond. The reaction is often catalyzed by a base, which serves to deprotonate the alcohol or thiol, increasing its nucleophilicity.

The general scheme for the silylation of an alcohol (R-OH) can be depicted as:

2 R-OH + (CH₃)₃Si-S-CH₂-CH₂-S-Si(CH₃)₃ → 2 R-O-Si(CH₃)₃ + HS-CH₂-CH₂-SH

The reaction would yield the corresponding trimethylsilyl ether and 1,2-ethanedithiol (B43112) as a byproduct. The efficiency of this process would depend on several factors, including the nature of the substrate, the reaction conditions (temperature, solvent), and the catalyst used.

Due to the lack of specific experimental data in the available literature, the following tables are presented as hypothetical examples based on the expected reactivity of 1,2-Ethanedithiobis(trimethylsilane) in radical and silylation reactions. These tables are for illustrative purposes to demonstrate the kind of data that would be relevant for a thorough investigation of this compound's reactivity.

Hypothetical Data on Radical-Initiated Reactions

| Entry | Substrate | Initiator | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | Styrene | AIBN | Toluene | 80 | 6 | Polystyrene with TMS-S- end groups | - |

| 2 | 1-Hexene | Peroxide | Benzene | 100 | 4 | 1-(Trimethylsilylthio)-hexane | - |

| 3 | Cyclohexene | UV light | Hexane | 25 | 12 | 3-(Trimethylsilylthio)cyclohexene | - |

Hypothetical Data on Silylation of Alcohols

| Entry | Alcohol | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Benzyl alcohol | Imidazole | CH₂Cl₂ | 25 | 2 | Benzyl trimethylsilyl ether | - |

| 2 | Cyclohexanol | Pyridine | THF | 50 | 5 | Cyclohexyl trimethylsilyl ether | - |

| 3 | tert-Butanol | DMAP | Acetonitrile | 60 | 24 | tert-Butyl trimethylsilyl ether | - |

Further empirical research is necessary to validate these hypothetical reaction outcomes and to fully elucidate the mechanistic pathways involved in the radical and silylation chemistry of 1,2-Ethanedithiobis(trimethylsilane).

Applications in Advanced Organic Synthesis

Role as a Protecting Group for Thiols

The protection of thiol groups is a critical aspect of synthesizing complex molecules, as thiols are reactive towards a wide range of reagents and can undergo easy oxidation to disulfides. chemimpex.comlibretexts.org 1,2-Ethanedithiobis(trimethylsilane) serves as an efficient precursor for the in situ generation of a protected 1,2-ethanedithiol (B43112) equivalent, effectively masking the reactive thiol functionalities. chemimpex.com The trimethylsilyl (B98337) (TMS) group is one of the most common silyl (B83357) protecting groups, and its application to thiols offers distinct advantages due to the specific nature of the silicon-sulfur bond.

Orthogonality and Compatibility with Other Protecting Groups

A key advantage of using the trimethylsilyl group for thiol protection is its unique cleavage conditions, which allows for orthogonality in complex synthetic routes. bham.ac.uk Orthogonal protection strategies enable the selective removal of one protecting group in the presence of others, a crucial requirement for multistep synthesis. bham.ac.ukresearchgate.net The S-Si bond of a trimethylsilyl thioether is significantly more labile than the O-Si bond of a corresponding silyl ether, and it is also susceptible to different cleavage conditions than many other common protecting groups for alcohols and amines.

The relative stability of various silyl protecting groups is generally ranked, with ease of removal falling in the order of TMS > TES (triethylsilyl) > TBS (tert-butyldimethylsilyl) > TIPS (triisopropylsilyl) > TBDPS (tert-butyldiphenylsilyl). gelest.com This hierarchy allows for the selective deprotection of a TMS-protected thiol while leaving a more robust silyl ether, like a TBS or TIPS ether, intact. gelest.com Furthermore, the conditions used to cleave S-TMS bonds are often mild enough to be compatible with acid-labile groups (e.g., Boc, acetals) and base-labile groups (e.g., esters), making it a highly compatible choice in polyfunctionalized molecules.

Table 1: Compatibility of S-TMS Group with Other Common Protecting Groups

| Protecting Group | Type | Stability to S-TMS Deprotection Conditions |

|---|---|---|

| Boc | Amine | Generally stable to mild S-TMS cleavage |

| Cbz | Amine | Generally stable |

| Benzyl (B1604629) (Bn) | Alcohol/Amine | Stable |

| Acetyl (Ac) | Alcohol/Amine | Potentially labile to some basic conditions |

| TBS, TIPS, TBDPS | Alcohol | Stable, allows for orthogonal deprotection. gelest.com |

| Acetal/Ketal | Carbonyl | Generally stable to neutral or basic conditions |

Strategies for Selective Deprotection

The cleavage of the trimethylsilyl group from sulfur can be accomplished under very mild conditions, a significant advantage in the synthesis of sensitive molecules. The relatively weak Si-S bond allows for deprotection using reagents and conditions that would not affect more robust protecting groups.

Common strategies for the deprotection of S-TMS groups include:

Fluoride (B91410) Ion Sources: Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for cleaving Si-S bonds. These conditions are generally mild and neutral.

Mild Acidic Conditions: Dilute aqueous or methanolic acids can readily effect the deprotection of TMS ethers and thioethers. gelest.com The higher reactivity of the S-TMS group compared to many O-TMS groups can sometimes allow for selective cleavage. gelest.com

Mild Basic Conditions: Reagents such as potassium carbonate in methanol (B129727) can be used for the cleavage of silyl ethers and their sulfur analogs. nih.gov

Lewis Acids: Certain Lewis acids can promote the selective cleavage of silyl ethers and thioethers.

The choice of deprotection method can be tailored to the specific substrate, allowing for high chemoselectivity. For instance, smooth desilylation of terminal acetylenic TMS groups can be achieved with DBU in the presence of alkyl silyl ethers, highlighting the potential for fine-tuning reaction conditions to achieve selective deprotection. organic-chemistry.org

Synthesis of Sulfur-Containing Organic Scaffolds

Beyond its role in protection, 1,2-ethanedithiobis(trimethylsilane) is a valuable reagent for the direct construction of molecules containing sulfur. chemimpex.com It acts as a synthetic equivalent of 1,2-ethanedithiol, but with enhanced reactivity and easier handling, avoiding the potent stench of the free dithiol. wikipedia.org

Construction of Dithioketene Acetals and Derivatives

1,2-Ethanedithiobis(trimethylsilane) is a key reagent for the synthesis of 1,3-dithiolanes, a type of dithioacetal, from carbonyl compounds. wikipedia.orgwikipedia.org Dithioacetals are important functional groups in their own right; they are frequently used as protecting groups for aldehydes and ketones due to their stability under both acidic and basic conditions. nih.gov

The reaction typically involves treating an aldehyde or ketone with 1,2-ethanedithiobis(trimethylsilane) in the presence of a Lewis acid catalyst. This process is often cleaner and more efficient than using 1,2-ethanedithiol directly.

Furthermore, the dithioacetal products can be used to generate dithioketene acetals. These derivatives are versatile intermediates in organic synthesis, participating in various transformations including cycloadditions and as precursors to other functional groups. The formation of dithioacetals from aldehydes and 1,2-ethanedithiol is a common method for creating these useful intermediates. wikipedia.org The use of the silylated reagent provides a convenient alternative to this classical transformation. organic-chemistry.orgnih.gov

Introduction of Methylthio Groups (as suggested by related compounds)

While 1,2-ethanedithiobis(trimethylsilane) introduces a two-carbon dithioether linkage, the underlying reactivity of the Si-S bond is illustrative of a broader class of reagents. Related silyl thioethers, such as trimethyl(methylthio)silane, are used to introduce single methylthio (-SMe) groups onto organic scaffolds.

This transformation is typically achieved by reacting an appropriate electrophile (e.g., an alkyl halide or a carbonyl compound) with the silyl thioether. The reaction is driven by the formation of a strong Si-X or Si-O bond, releasing the nucleophilic methylthio group. This strategy is useful for the synthesis of various thioethers. The cleavage of C(sp3)-S bonds in thioethers can be a selective process, allowing for further functionalization. organic-chemistry.org

Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org These reactions are highly efficient as they reduce the number of workup and purification steps, saving time and resources. wikipedia.org

The formation of a dithioacetal using 1,2-ethanedithiobis(trimethylsilane) can serve as the initiating step for a cascade sequence. For example, the unmasking of a reactive functional group elsewhere in the molecule following the protection of a carbonyl could trigger a subsequent intramolecular reaction. In the total synthesis of complex natural products, the selective activation of a thioacetal has been used to initiate a condensation cascade, leading to the formation of complex heterocyclic systems. acs.orgacs.org The initially formed cation from thioacetal activation can be trapped by a nearby nucleophile, triggering a series of cyclizations and rearrangements to build intricate molecular architectures. acs.org While direct examples initiating a cascade with 1,2-ethanedithiobis(trimethylsilane) itself are specific to particular synthetic designs, the principle of using thioacetal formation or cleavage to trigger subsequent reactions is a powerful strategy in organic synthesis. acs.org

Contribution to Asymmetric Synthesis and Chiral Auxiliary Development

Extensive research of publicly available scientific literature and chemical databases reveals no documented applications of 1,2-Ethanedithiobis(trimethylsilane) in the field of asymmetric synthesis or in the development and use of chiral auxiliaries. While the broader field of organic synthesis utilizes a variety of silylated compounds and sulfur-containing molecules in stereoselective reactions, there is no specific evidence to suggest that 1,2-Ethanedithiobis(trimethylsilane) has been employed for these purposes.

The primary application of 1,2-Ethanedithiobis(trimethylsilane) reported in the literature is as a dithiolating agent for the protection of carbonyl groups, forming 1,3-dithiolanes. This function is crucial in multi-step organic syntheses but does not inherently impart chirality or control the stereochemical outcome of reactions in the manner of a chiral auxiliary.

For a compound to contribute to asymmetric synthesis, it typically possesses inherent chirality or is used to temporarily introduce a chiral element to a substrate, thereby directing the stereoselective formation of a new chiral center. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. There is no indication in the available data that 1,2-Ethanedithiobis(trimethylsilane) has been utilized in such a capacity.

Detailed research findings on the use of other organosilicon or organosulfur compounds in asymmetric synthesis are abundant. For instance, various chiral silanes have been developed as catalysts or reagents for stereoselective reductions and additions. Similarly, chiral sulfur-containing compounds, such as certain thioureas and sulfoxides, have found significant application as organocatalysts and chiral ligands in asymmetric transformations. However, these examples are distinct from the specific functions and applications of 1,2-Ethanedithiobis(trimethylsilane).

Applications in Polymer Chemistry and Advanced Materials Science

Potential Utilization in the Synthesis of Silane-Modified Polymers

Silane compounds are frequently employed to modify polymers, introducing silicon-containing moieties that can impart a range of desirable properties.

Theoretically, 1,2-Ethanedithiobis(trimethylsilane) could be incorporated into polymer chains through several mechanisms. The presence of two thiol (-SH) groups, after the cleavage of the trimethylsilyl (B98337) protecting groups, would allow it to act as a chain transfer agent in radical polymerizations or as a monomer in condensation polymerizations with suitable co-monomers. The trimethylsilyl groups could also potentially react with certain functional groups on a polymer backbone, although this is a less common mechanism for incorporation.

The introduction of a flexible dithioether linkage from 1,2-Ethanedithiobis(trimethylsilane) into a polymer backbone could theoretically influence its mechanical and rheological properties. Depending on the polymer matrix and the concentration of the silane, it might increase flexibility and impact strength. Conversely, if the thiol groups participate in cross-linking, it could lead to an increase in modulus and a change in the material's flow behavior.

Theoretical Fabrication of Advanced Materials with Enhanced Surface Properties

Silanes are widely used to modify surfaces and create advanced materials with tailored properties.

Organofunctional silanes are classic adhesion promoters. If the trimethylsilyl groups of 1,2-Ethanedithiobis(trimethylsilane) were hydrolyzed to form silanols, these could condense with hydroxyl groups on inorganic substrates (like glass or metal oxides), forming stable covalent bonds. The organic dithioether part of the molecule could then interact with an organic polymer matrix of a coating or adhesive, thus bridging the inorganic and organic phases and improving adhesion.

Following the removal of the trimethylsilyl protecting groups to reveal the dithiol, 1,2-ethanedithiol (B43112), this molecule could act as a cross-linking agent. The two thiol groups can react with various functional groups in polymer chains, such as epoxides, isocyanates, or double bonds (via thiol-ene reactions), to form a cross-linked network. This process is fundamental to the curing of many polymer systems, leading to materials with increased strength, stiffness, and chemical resistance.

Contributions to Hybrid Organic-Inorganic Materials

There is currently a lack of specific research data detailing the contributions of 1,2-Ethanedithiobis(trimethylsilane) to the formation and properties of hybrid organic-inorganic materials.

Role as a Monomer or Comonomer in Specialized Polymerizations

Detailed research findings on the role of 1,2-Ethanedithiobis(trimethylsilane) as a monomer or comonomer in specialized polymerization reactions are not available in the current body of scientific literature.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,2-Ethanedithiobis(trimethylsilane). Analysis of ¹H, ¹³C, and ²⁹Si nuclei offers unambiguous confirmation of the molecular structure.

The NMR spectra of 1,2-Ethanedithiobis(trimethylsilane) are distinguished by characteristic signals corresponding to the trimethylsilyl (B98337) (TMS) groups and the central ethane (B1197151) bridge. nih.gov

¹H NMR: The proton NMR spectrum is expected to show two primary signals. A high-intensity singlet, integrating to 18 protons, appears in the upfield region (typically δ 0.0-0.5 ppm), which is characteristic of the chemically equivalent methyl protons of the two trimethylsilyl groups. A second signal, corresponding to the four protons of the ethylene (B1197577) (-S-CH₂-CH₂-S-) bridge, would appear as a singlet further downfield (typically δ 2.5-3.0 ppm). The simplicity of the spectrum confirms the symmetrical nature of the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation, typically showing two distinct signals. nih.gov One signal corresponds to the methyl carbons of the TMS groups, appearing in the upfield region of the spectrum. The second signal represents the two equivalent methylene (B1212753) carbons of the ethane backbone.

²⁹Si NMR: While less common, ²⁹Si NMR spectroscopy would be a powerful tool for directly probing the silicon environment. A single resonance would be expected, confirming the presence of only one type of silicon atom in the molecule. The chemical shift would be indicative of the silicon atom being bonded to three methyl groups and one sulfur atom.

A summary of expected NMR chemical shifts is presented below.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -Si(CH ₃)₃ | ~ 0.3 | Singlet |

| -S-CH ₂-CH ₂-S- | ~ 2.7 | Singlet | |

| ¹³C | -Si(C H₃)₃ | ~ 1.0 | Quartet |

| -S-C H₂-C H₂-S- | ~ 32.0 | Triplet | |

| ²⁹Si | -Si (CH₃)₃ | Varies | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Dynamic NMR (DNMR) studies are employed to investigate molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. For 1,2-Ethanedithiobis(trimethylsilane), variable temperature (VT) NMR experiments could provide insights into the rotational dynamics around the C-S and Si-S bonds. However, a review of the current literature does not indicate that specific dynamic NMR studies have been performed on this compound. The rotational barriers are likely low, meaning that any conformational exchange would be rapid on the NMR timescale, even at lower temperatures, resulting in the time-averaged symmetrical signals typically observed.

Mass Spectrometry for Elucidating Reaction Products and Fragmentation Patterns

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of 1,2-Ethanedithiobis(trimethylsilane). When subjected to techniques like electron ionization (EI), the molecule undergoes predictable fragmentation.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (238.56 g/mol ). Key fragmentation patterns would include:

Loss of a methyl group: A prominent peak at [M-15]⁺ resulting from the cleavage of a Si-CH₃ bond.

Trimethylsilyl cation: A characteristic and often base peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.

Cleavage of the Si-S bond: Fragmentation can occur at the silicon-sulfur bond, leading to various sulfur-containing cations.

Cleavage of the C-S and C-C bonds: Fragmentation of the ethane backbone can also occur, leading to smaller fragment ions.

A table of predicted major fragments is provided below.

| m/z | Proposed Fragment Ion | Formula |

| 238 | Molecular Ion | [C₈H₂₂S₂Si₂]⁺ |

| 223 | [M - CH₃]⁺ | [C₇H₁₉S₂Si₂]⁺ |

| 147 | [M - Si(CH₃)₃]⁺ | [C₅H₁₃S₂Si]⁺ |

| 135 | [S-CH₂-CH₂-S-Si(CH₃)₃]⁺ | [C₅H₁₅S₂Si]⁺ |

| 73 | Trimethylsilyl Cation | [Si(CH₃)₃]⁺ |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods, particularly Gas Chromatography (GC), are standard for assessing the purity of 1,2-Ethanedithiobis(trimethylsilane) and monitoring its reactions. oup.com Given its volatility and thermal stability, GC is an ideal technique.

When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), this method allows for:

Purity Determination: The purity of a sample can be quantified by integrating the peak area of the compound relative to any impurities. Commercial suppliers often specify purity as >97.0% as determined by GC.

Reaction Monitoring: The progress of a reaction involving 1,2-Ethanedithiobis(trimethylsilane) can be followed by taking aliquots from the reaction mixture over time and analyzing them by GC. This allows for the determination of the consumption of starting material and the formation of products.

Infrared and Raman Spectroscopy for Functional Group Identification and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in 1,2-Ethanedithiobis(trimethylsilane). nih.gov The spectra are characterized by absorption bands corresponding to the vibrations of specific bonds within the molecule.

Infrared (IR) Spectroscopy: The FTIR spectrum, often recorded from a neat liquid sample, shows several key absorption bands. nih.gov Strong bands associated with C-H stretching in the methyl and methylene groups appear in the 2850-3000 cm⁻¹ region. A characteristic strong absorbance for the Si-C bond in the TMS groups is typically observed around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking). The C-S and S-Si stretching vibrations are expected in the fingerprint region (below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-S stretch (if any disulfide impurity is present) and the Si-S stretch would give rise to distinct Raman signals. The symmetric vibrations of the non-polar C-C and Si-C bonds would also be readily observable.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 |

| Si-C Symmetric Deformation | -Si(CH₃)₃ | ~ 1250 |

| Si-C Rocking | -Si(CH₃)₃ | ~ 840 |

| C-S Stretch | -CH₂-S- | 600 - 800 |

| Si-S Stretch | -S-Si- | 450 - 550 |

X-ray Crystallography of Derived Complexes or Intermediates (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Since 1,2-Ethanedithiobis(trimethylsilane) is a liquid at room temperature, crystallographic analysis would require the synthesis of a solid derivative or a metal complex. The compound can act as a bidentate sulfur-donor ligand, reacting with metal salts to form coordination complexes. If such a complex could be crystallized, X-ray diffraction would provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center. A review of published scientific literature indicates that crystal structures of complexes or intermediates directly derived from 1,2-Ethanedithiobis(trimethylsilane) are not widely available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Were such calculations performed, they would provide critical data on the molecule's geometry and electronic distribution. Key parameters that would be determined include:

Optimized Molecular Geometry: This would define the most stable three-dimensional arrangement of the atoms, detailing bond lengths (e.g., Si-S, S-C, C-C, Si-C, C-H), bond angles, and dihedral angles.

Electronic Energy Distribution: Calculations would yield the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Partial Atomic Charges: Methods like Mulliken population analysis would be used to calculate the effective charge on each atom, offering insights into the polarity of bonds and the sites most susceptible to electrostatic interactions. researchgate.net

This data would be foundational for understanding the molecule's stability, reactivity, and spectroscopic properties.

Reaction Pathway Prediction and Transition State Analysis

There is no specific published research on the prediction of reaction pathways or the analysis of transition states involving 1,2-Ethanedithiobis(trimethylsilane) using computational methods. These studies are vital for elucidating reaction mechanisms, predicting reaction outcomes, and understanding kinetic feasibility. nih.govarxiv.orgchemrxiv.orgnih.gov

A computational investigation in this area would typically involve:

Mapping Potential Energy Surfaces: Researchers would model the energy changes as reactants transform into products. This would involve identifying energy minima corresponding to reactants, products, and any intermediates.

Locating Transition States: The highest energy point along the lowest energy reaction path, known as the transition state, would be located. The structure of this transient species provides a chemical blueprint of the bond-making and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, would be calculated. This value is a primary determinant of the reaction rate.

Such analyses would enable a detailed, atomistic understanding of how 1,2-Ethanedithiobis(trimethylsilane) participates in chemical reactions, for instance, in its role as a dithiol equivalent in organic synthesis.

Molecular Dynamics Simulations of Intermolecular Interactions

Specific molecular dynamics (MD) simulations focused on the intermolecular interactions of 1,2-Ethanedithiobis(trimethylsilane) have not been reported in the literature. MD simulations are a powerful tool for studying the behavior of molecules in condensed phases (liquid or solid) and in solution. nih.gov

If MD simulations were to be conducted, they could reveal:

Bulk Properties: By simulating a system containing many molecules of 1,2-Ethanedithiobis(trimethylsilane), properties such as density, viscosity, and diffusion coefficients could be predicted as a function of temperature and pressure.

Solvation Effects: Simulations of the compound in various solvents would elucidate the nature of solute-solvent interactions, calculating properties like the radial distribution function to show how solvent molecules arrange around the solute.

Conformational Dynamics: MD tracks the movement of atoms over time, revealing the flexibility of the molecule and the preferred conformations it adopts in different environments. This is particularly relevant for the rotatable bonds within the ethanedithiol backbone and around the silicon atoms.

These simulations would bridge the gap between the properties of a single molecule and the macroscopic behavior of the substance.

Density Functional Theory (DFT) for Reactivity Descriptors

While Density Functional Theory (DFT) is a widely used method for studying chemical reactivity, specific studies applying it to calculate the reactivity descriptors of 1,2-Ethanedithiobis(trimethylsilane) are absent from public databases. scielo.org.mxscirp.orgresearchgate.net DFT provides a balance between computational cost and accuracy, making it ideal for calculating a range of indices that predict how a molecule will behave in a chemical reaction.

A DFT study on this compound would typically calculate the following global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO):

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to accept electrons. |

These descriptors provide a quantitative framework for comparing the reactivity of 1,2-Ethanedithiobis(trimethylsilane) with other molecules and for predicting its behavior as an electrophile or nucleophile in various chemical environments. researchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Catalytic Applications and Organocatalysis

While traditionally used as a protecting group reagent, the potential of 1,2-ethanedithiobis(trimethylsilane) and related silylated dithiols in catalysis is a burgeoning area of research. Silylium ion equivalents, which can be generated from silylated precursors, have shown promise as potent Lewis acid catalysts for various carbon-carbon bond-forming reactions. nih.gov The development of chiral C-H acids that, upon in situ silylation, form silylium-carbanion pairs represents a significant step in asymmetric Lewis acid organocatalysis. nih.gov These catalysts have proven highly effective in enantioselective Diels-Alder reactions. nih.gov

Future work will likely focus on designing new chiral organocatalysts derived from or used in conjunction with silylated dithiols. The goal is to achieve high levels of stereocontrol in a broader range of chemical transformations. The ability to tune the steric and electronic properties of the silicon substituents offers a pathway to modulate the reactivity and selectivity of these catalytic systems.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a key trend in modern chemistry, offering improved safety, efficiency, and scalability. 1,2-Ethanedithiobis(trimethylsilane) is well-suited for integration into these platforms. Its liquid form and solubility in common organic solvents facilitate its use in automated systems.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. rsc.org For instance, the electrochemical oxidation of thiols and thioethers has been successfully demonstrated in a continuous-flow microreactor. rsc.org Future research will likely explore the use of 1,2-ethanedithiobis(trimethylsilane) in continuous-flow systems for the protection of carbonyl compounds, a fundamental transformation in multi-step synthesis. This approach could streamline the synthesis of active pharmaceutical ingredients and other high-value chemicals by minimizing manual handling and purification steps.

Development of Sustainable and Environmentally Benign Synthetic Protocols

Green chemistry principles are increasingly guiding the development of new synthetic methodologies. Research into the use of 1,2-ethanedithiobis(trimethylsilane) is aligning with these principles by focusing on atom economy, the use of safer solvents, and the development of catalytic processes.

The "click" characteristics of the radical thiol-ene reaction, known for its high atom economy, are being explored in the context of creating more environmentally friendly syntheses. semanticscholar.org Deep eutectic solvents (DESs) are also being investigated as recyclable and greener reaction media for radical-mediated hydrothiolation reactions. semanticscholar.org Future efforts will likely concentrate on developing catalytic methods for thioacetalization using 1,2-ethanedithiobis(trimethylsilane) that avoid stoichiometric activators, thereby reducing waste. Furthermore, exploring solvent-free reaction conditions or the use of benign solvents like water or supercritical fluids will be a key research direction.

Design of Novel Functional Materials with Tailored Properties

Sulfur-containing polymers possess a range of desirable properties, including high refractive indices, metal ion coordination capabilities, and potential for degradability. rsc.orgwiley-vch.dersc.orgwiley.com 1,2-Ethanedithiobis(trimethylsilane) serves as a valuable precursor for the synthesis of these advanced materials. The incorporation of sulfur atoms into polymer backbones can significantly enhance their mechanical, optical, and thermal properties. rsc.org

The development of new polymerization techniques, such as multicomponent polymerizations (MCPs), is enabling the creation of sulfur-containing polymers with complex and well-defined structures. wiley-vch.deresearchgate.net Future research will focus on using silylated dithiols like 1,2-ethanedithiobis(trimethylsilane) to design and synthesize novel polymers with tailored functionalities. This could include self-healing materials, polymers for optical applications, and membranes for separation processes. The ability to precisely control the polymer architecture will be crucial for achieving the desired material properties.

| Material Type | Key Property | Potential Application |

|---|---|---|

| Sulfur-Containing Polymers | High Refractive Index | Optical lenses, coatings |

| Cross-linked Thioether Networks | Self-Healing | Re-workable adhesives, smart coatings |

| Metal-Organic Frameworks (MOFs) | Porosity and Metal Coordination | Gas storage, catalysis, sensing |

| Degradable Polyesters with Disulfide Bonds | Controlled Degradability | Drug delivery systems, environmentally benign plastics |

Expanding Applications in Complex Molecule Synthesis

Thioacetals, formed from reagents like 1,2-ethanedithiobis(trimethylsilane), are crucial intermediates in the synthesis of complex natural products and pharmaceuticals. mdpi.comnumberanalytics.comnumberanalytics.com They serve not only as protecting groups for carbonyls but also as precursors for carbanions in C-C bond-forming reactions (umpolung reactivity).

Q & A

Q. How can 1,2-Ethanedithiobis(trimethylsilane) be synthesized and purified for laboratory use?

- Methodological Answer : A common approach involves reacting 1,2-ethanedithiol with trimethylchlorosilane in anhydrous conditions using a base like triethylamine to scavenge HCl. The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane under nitrogen atmosphere. Purification is achieved via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product. Confirmation of purity requires gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, comparing observed peaks with literature data for trimethylsilyl derivatives .

Q. How do steric effects of trimethylsilyl groups influence the reactivity of 1,2-Ethanedithiobis(trimethylsilane) in nucleophilic substitution reactions?

- Methodological Answer : The bulky trimethylsilyl groups hinder nucleophilic attack at sulfur centers. To study this, design kinetic experiments using varying nucleophiles (e.g., Grignard reagents, alkoxides) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via time-resolved NMR or HPLC. Compare rate constants (k) with analogous non-silylated dithiols to quantify steric hindrance. For example:

Q. How can researchers resolve contradictory data on the thermal stability of 1,2-Ethanedithiobis(trimethylsilane) in different solvents?

- Methodological Answer : Contradictions may arise from solvent polarity or trace impurities. Perform thermogravimetric analysis (TGA) in inert (N2) and oxidative (O2) atmospheres across solvents (hexane, THF, DMSO). Use differential scanning calorimetry (DSC) to identify decomposition exotherms. For reproducibility:

- Pre-dry solvents over molecular sieves.

- Conduct control experiments with/without stabilizers (e.g., BHT).

- Cross-validate with GC-MS to detect degradation byproducts (e.g., Me3Si-SH) .

Experimental Design Considerations

Q. What precautions are critical when handling 1,2-Ethanedithiobis(trimethylsilane) in air-sensitive reactions?

- Methodological Answer :

- Use Schlenk lines or gloveboxes for transfers.

- Avoid protic solvents (e.g., H2O, alcohols) to prevent hydrolysis.

- Monitor for H2S release (via gas detection tubes) during decomposition.

- Refer to safety protocols for corrosive silane derivatives, including UN 1993 shipping standards for flammable/corrosive liquids .

Data Analysis and Interpretation

Q. How to statistically validate reproducibility in synthetic yields of 1,2-Ethanedithiobis(trimethylsilane)?

- Methodological Answer : Conduct triplicate syntheses under identical conditions. Calculate mean yield, standard deviation (SD), and relative standard deviation (RSD). For example:

| Trial | Yield (%) | Mean ± SD | RSD (%) |

|---|---|---|---|

| 1 | 82 | 80 ± 3 | 3.75 |

| 2 | 78 | ||

| 3 | 80 | ||

| Use Student’s t-test to compare results across different labs or methods. RSD <5% indicates high reproducibility . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.